2,3-Dimethyl-1-[2-oxo-2-(2,4,6-trimethylphenyl)ethyl]pyridinium
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Overview
Description
2,3-Dimethyl-1-[2-oxo-2-(2,4,6-trimethylphenyl)ethyl]pyridinium is a chemical compound with the molecular formula C18H22BrNO. It is known for its unique structure, which includes a pyridinium core substituted with dimethyl and trimethylphenyl groups. This compound is often used in research and industrial applications due to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethyl-1-[2-oxo-2-(2,4,6-trimethylphenyl)ethyl]pyridinium typically involves the reaction of 2,3-dimethylpyridine with 2-oxo-2-(2,4,6-trimethylphenyl)ethyl bromide under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the presence of a base like triethylamine to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
2,3-Dimethyl-1-[2-oxo-2-(2,4,6-trimethylphenyl)ethyl]pyridinium undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyridine N-oxides, while reduction can produce the corresponding alcohols or amines .
Scientific Research Applications
2,3-Dimethyl-1-[2-oxo-2-(2,4,6-trimethylphenyl)ethyl]pyridinium has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,3-Dimethyl-1-[2-oxo-2-(2,4,6-trimethylphenyl)ethyl]pyridinium involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 3,5-Dimethyl-1-[2-oxo-2-(2,4,6-trimethylphenyl)ethyl]pyridinium
- 2-Methyl-1-[2-oxo-2-(2,4,6-trimethylphenyl)ethyl]pyridinium
- 1-[2-oxo-2-(2,4,6-trimethylphenyl)ethyl]pyridinium
Uniqueness
2,3-Dimethyl-1-[2-oxo-2-(2,4,6-trimethylphenyl)ethyl]pyridinium is unique due to its specific substitution pattern on the pyridinium ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
CAS No. |
300839-41-2 |
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Molecular Formula |
C18H22NO+ |
Molecular Weight |
268.4 g/mol |
IUPAC Name |
2-(2,3-dimethylpyridin-1-ium-1-yl)-1-(2,4,6-trimethylphenyl)ethanone |
InChI |
InChI=1S/C18H22NO/c1-12-9-14(3)18(15(4)10-12)17(20)11-19-8-6-7-13(2)16(19)5/h6-10H,11H2,1-5H3/q+1 |
InChI Key |
RDERGCPTQNTOMA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C([N+](=CC=C1)CC(=O)C2=C(C=C(C=C2C)C)C)C |
Origin of Product |
United States |
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